2,3-Dichloro-5-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

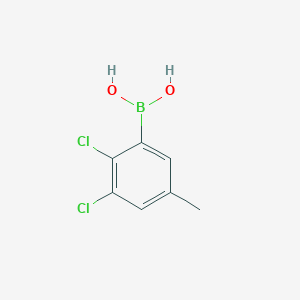

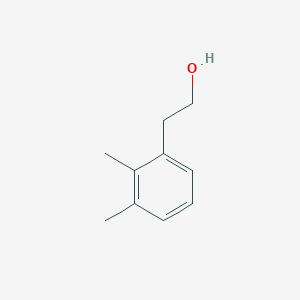

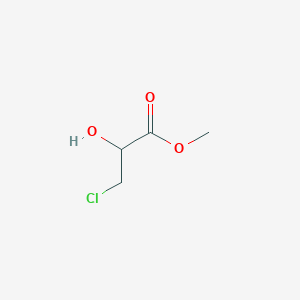

2,3-Dichloro-5-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O2 and a molecular weight of 204.85 . It is also known as 3,5-Dichloro-2-methylphenylboronic acid .

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-methylphenylboronic acid consists of a phenyl ring with two chlorine atoms, one methyl group, and a boronic acid group .Chemical Reactions Analysis

Boronic acids, including 2,3-Dichloro-5-methylphenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The compound is used in the Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in catalytic protodeboronation of pinacol boronic esters . This is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Organic Synthesis

Organoboron compounds, including “2,3-Dichloro-5-methylphenylboronic acid”, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups .

Alkenylation

The boron moiety in the compound can be used for alkenylations , a type of C–C-bond-formation .

Alkynylation

Similarly, the compound can be used for alkynylations , another type of C–C-bond-formation .

Arylation

The compound can also be used for arylations , yet another type of C–C-bond-formation .

Safety and Hazards

The safety data sheet for 2,3-Dichloro-5-methylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, and using personal protective equipment .

Wirkmechanismus

Target of Action

The primary target of 2,3-Dichloro-5-methylphenylboronic acid (BS-33777) is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

BS-33777 interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway affected by BS-33777 is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as an organoboron reagent .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as the reaction conditions and the nature of the other reactants involved .

Result of Action

The result of BS-33777’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This makes it a valuable tool in organic synthesis, particularly in the formation of complex organic molecules .

Action Environment

The action of BS-33777 is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are typically mild and functional group tolerant, which contributes to the success of the reaction . The compound is also generally environmentally benign .

Eigenschaften

IUPAC Name |

(2,3-dichloro-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEXOJFCSLTVIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)Cl)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dichloro-5-methylphenyl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2451283.png)

![2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2451288.png)

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2451296.png)